Diglycidylaniline

Overview

Description

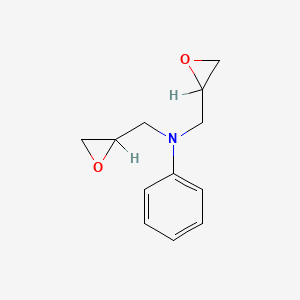

Diglycidylaniline, also known as N,N-diglycidylaniline, is an organic compound belonging to the glycidyl family. It is characterized by the presence of two epoxy groups attached to an aniline ring. The compound has the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound is primarily used as a reactive diluent in epoxy resin systems to reduce viscosity and enhance the mechanical properties of the resins .

Preparation Methods

Diglycidylaniline is typically synthesized through the reaction of aniline with epichlorohydrin in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated using sodium hydroxide to yield the final product . The industrial production of this compound follows a similar route, ensuring high purity and yield through optimized reaction conditions and purification steps .

Chemical Reactions Analysis

Diglycidylaniline undergoes various chemical reactions, including:

Epoxy Ring Opening: The epoxy groups in this compound can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Cyclization: The reaction between this compound and aromatic amines can lead to the formation of cyclic products.

Polymerization: this compound can be used as a monomer in the synthesis of epoxy resins.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Diglycidylaniline contains two epoxy groups and two amine groups, making it a versatile monomer for synthesizing epoxy resins. The epoxy groups can react with various functional groups, leading to cross-linking and curing processes that result in high-performance polymers. The amine groups function as hardeners, accelerating the curing process and enhancing the mechanical properties of the resulting materials.

Chemistry

- Epoxy Resins : this compound is primarily used as a monomer in the synthesis of advanced epoxy resins. These resins exhibit high strength, chemical resistance, and thermal stability, making them suitable for coatings, adhesives, and composite materials .

- Polymerization Studies : Research has shown that polymerization of this compound can yield soluble polymers with specific structural characteristics. For instance, using potassium t-butoxide as a catalyst resulted in varying degrees of gel formation depending on concentration .

Biology

- Biocompatible Materials : The compound is employed in producing biocompatible materials such as hydrogels for tissue engineering scaffolds. Its ability to form stable crosslinks is crucial for creating medical devices and drug delivery systems .

- Cellular Effects : Studies indicate that this compound can influence cellular processes by interacting with proteins and enzymes. This interaction may lead to changes in gene expression and metabolic pathways within cells.

Medicine

- Medical Devices : Due to its strong crosslinking capabilities, this compound is used in developing medical implants and devices that require durability and biocompatibility .

- Drug Delivery Systems : Its properties allow for the creation of effective drug delivery systems that can release therapeutic agents in a controlled manner .

Industry

- Aerospace and Automotive Applications : The compound is applied in manufacturing high-performance composites used in aerospace and automotive sectors due to its excellent thermal stability and low activation energy requirements .

- Coatings : this compound-based resins are utilized in protective coatings that require resistance to harsh environmental conditions.

Case Study 1: Epoxy Resin Performance

A study conducted on the thermal properties of epoxy resins containing this compound revealed significant improvements in mechanical performance when cured with specific hardeners. Differential scanning calorimetry (DSC) indicated an exothermic peak at 176 °C during curing, demonstrating optimal thermal stability for applications requiring high-temperature resistance .

Case Study 2: Biocompatibility Assessment

Research evaluating the biocompatibility of this compound-derived hydrogels showed promising results. In vitro tests indicated minimal cytotoxicity while supporting cell adhesion and proliferation, highlighting its potential for tissue engineering applications .

Mechanism of Action

The primary mechanism of action of diglycidylaniline involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds. The reactivity of the epoxy groups is influenced by the electronic and steric effects of the aniline ring, which can modulate the reaction kinetics and selectivity . The compound’s ability to form crosslinked polymer networks through curing reactions with amines or anhydrides is a key aspect of its mechanism of action in polymer chemistry .

Comparison with Similar Compounds

Diglycidylaniline can be compared with other glycidyl compounds, such as:

Bisphenol A Diglycidyl Ether (BADGE): Both compounds contain epoxy groups, but BADGE has a bisphenol A backbone, which imparts different mechanical and thermal properties to the resulting polymers.

Epichlorohydrin: While epichlorohydrin is a precursor in the synthesis of this compound, it lacks the aromatic ring and has different reactivity and applications.

N,N-Diglycidyl-4-glycidyloxyaniline: This compound has an additional glycidyloxy group, which can lead to higher crosslink density and different mechanical properties in the resulting polymers.

This compound stands out due to its unique combination of epoxy groups and aniline ring, which provides a balance of reactivity and mechanical properties suitable for various applications.

Biological Activity

Diglycidylaniline (DGA) is a compound that has garnered significant attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedical engineering. This article delves into the biological activity of DGA, focusing on its biochemical interactions, effects on cellular processes, and implications for medical applications.

Chemical Structure and Properties

This compound is characterized by its epoxy groups that can form covalent bonds with nucleophilic sites on proteins and enzymes. This bifunctional nature allows DGA to participate in various biochemical reactions, making it a versatile compound in both industrial and biological contexts.

Covalent Bond Formation

DGA's epoxy groups enable it to react with amino acids in proteins, leading to crosslinking. This crosslinking can stabilize protein structures, enhancing their thermal and chemical stability. The amine groups present in DGA also participate in hydrogen bonding and ionic interactions, further contributing to the stability and functionality of biomolecules .

Enzyme Activity Modulation

Research indicates that DGA can influence enzyme activity through covalent modification. Depending on the specific enzyme and the site of modification, DGA can either inhibit or activate enzymatic functions. This modulation can have downstream effects on metabolic pathways, influencing cellular metabolism and overall function .

Impact on Cell Signaling

DGA has been shown to affect various cellular processes, including cell signaling pathways. By interacting with key signaling proteins, DGA can lead to changes in gene expression and metabolic activity. For instance, the crosslinking of proteins by DGA alters the activity of enzymes involved in critical metabolic pathways .

Dosage-Dependent Effects

The biological effects of DGA vary significantly with dosage. At low concentrations, it enhances protein stability without causing toxicity. However, at higher concentrations, it may induce toxic effects such as cell death and tissue damage due to excessive crosslinking of proteins .

| Dosage Level | Effect | Outcome |

|---|---|---|

| Low | Enhanced protein stability | Increased functionality |

| Moderate | Normal cellular function | No significant adverse effects |

| High | Toxicity | Cell death and tissue damage |

Case Studies

- Cellular Metabolism : A study demonstrated that DGA influences the metabolic pathways by inhibiting enzymes responsible for protein degradation. This leads to an accumulation of protein aggregates within cells, potentially disrupting normal cellular functions .

- Animal Models : In animal studies, varying doses of DGA were administered to assess its impact on tissue integrity and cellular health. Results indicated that while low doses promoted cellular stability, high doses resulted in significant tissue damage due to extensive protein crosslinking .

- Long-Term Effects : Longitudinal studies have shown that even after degradation of DGA, initial interactions with biomolecules can have lasting consequences on gene expression and metabolic activity within cells .

Applications in Biomedical Engineering

DGA's ability to form strong covalent bonds makes it a valuable component in the synthesis of biocompatible materials used for medical devices and drug delivery systems. Its role as a crosslinking agent is crucial in developing hydrogels and tissue engineering scaffolds that require stable yet flexible structures .

| Application | Description |

|---|---|

| Medical Devices | Used as a crosslinker for biocompatible materials |

| Drug Delivery Systems | Forms stable networks for controlled release |

| Tissue Engineering Scaffolds | Enhances structural integrity while maintaining flexibility |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing diglycidylaniline in laboratory settings?

- Methodological Answer : Synthesis typically involves epoxidation of aniline derivatives using glycidol or epichlorohydrin under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra for epoxy group identification) and high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended). For novel compounds, elemental analysis and mass spectrometry (MS) are essential . Experimental details must be documented in the main text if ≤5 compounds are studied; otherwise, supplementary materials should be used .

Q. How should researchers formulate hypothesis-driven questions about this compound’s reactivity or stability?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- "How does pH variation (Intervention) affect the hydrolysis kinetics (Outcome) of this compound (Population) compared to similar epoxy amines (Comparison)?"

Avoid overly broad questions (e.g., "Is this compound reactive?") and ensure alignment with gaps in existing literature .

Q. What are the key safety protocols for handling this compound in laboratory experiments?

- Methodological Answer : Follow OSHA and EPA guidelines for epoxy compounds:

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).

- Limit airborne concentrations to <0.1% (w/w) as per §721.63 .

- Store in airtight containers away from amines or acids to prevent unintended polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s thermal stability?

- Methodological Answer : Conduct systematic comparative studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere). Address discrepancies by:

- Validating instrument calibration (e.g., using indium standards for DSC).

- Reporting statistical confidence intervals (e.g., ±2σ for decomposition temperatures).

- Cross-referencing with supplementary data (e.g., FTIR for degradation byproducts) .

Q. What experimental designs are optimal for studying this compound’s cross-linking efficiency in polymer composites?

- Methodological Answer : Use a factorial design to test variables:

- Factors: Cure temperature (e.g., 80°C vs. 120°C), stoichiometric ratio (epoxy:amine).

- Response variables: Gel content (ASTM D2765), tensile strength (ISO 527).

- Include control groups (e.g., diglycidyl ether of bisphenol A) and replicate trials (n≥3). Data should be presented in tables/figures without redundancy in text .

Q. How can computational modeling (e.g., DFT, MD) complement experimental studies of this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict epoxy ring-opening energetics under nucleophilic attack (e.g., by amines). Validate with experimental kinetic data.

- Molecular Dynamics (MD) : Simulate cross-linking behavior in polymer matrices. Compare with rheometry results.

- Limit computational figures to 2–3 key structures in publications to avoid clutter .

Q. What strategies ensure methodological rigor in toxicity studies of this compound derivatives?

- Methodological Answer :

- Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity).

- Use in vitro models (e.g., HepG2 cells for hepatic toxicity) alongside in vivo assays (rodent models).

- Include positive controls (e.g., benzo[a]pyrene for mutagenicity) and blinded data analysis to reduce bias .

Q. Cross-Disciplinary and Regulatory Considerations

Q. How can this compound be adapted for biomedical applications (e.g., drug delivery systems) while addressing toxicity concerns?

- Methodological Answer :

- Modify the epoxy groups with PEGylation or peptide conjugation to reduce reactivity.

- Conduct cytotoxicity assays (MTT/propidium iodide) on human cell lines (e.g., HEK293).

- Reference EPA §721.80 for industrial-commercial use restrictions .

Q. What are the best practices for integrating this compound into hybrid materials (e.g., epoxy-silica nanocomposites)?

- Methodological Answer :

- Optimize sol-gel synthesis parameters (pH, silane precursor ratio).

- Characterize using TEM for silica dispersion and dynamic mechanical analysis (DMA) for Tg shifts.

- Disclose all synthesis steps in supplementary materials to enable replication .

Q. Data Management and Reporting

Q. How should researchers address reproducibility challenges in this compound studies?

- Methodological Answer :

- Provide raw data (e.g., NMR FID files, DSC thermograms) in open-access repositories.

- Follow NIH guidelines for preclinical studies: detail sample sizes, randomization, and exclusion criteria .

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

Properties

IUPAC Name |

N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYXSROKFZAHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN(CC2CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30999-33-8 | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30999-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50862832 | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-06-9, 32144-31-3 | |

| Record name | N,N-Diglycidylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, bis(2,3-epoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032144313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diglycidylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2,3-epoxypropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCIDYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG5ZPK0BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.